5-isopropyl-1-methyl-1H-1,2,4-triazole

Description

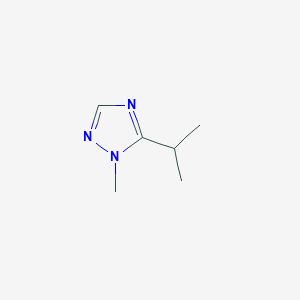

5-Isopropyl-1-methyl-1H-1,2,4-triazole is a substituted triazole derivative featuring a 1,2,4-triazole core with methyl and isopropyl substituents at the 1- and 5-positions, respectively. Triazoles are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, thermal stability, and electronic properties. The methyl group enhances lipophilicity, while the bulky isopropyl substituent influences steric interactions and crystal packing .

Properties

IUPAC Name |

1-methyl-5-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)6-7-4-8-9(6)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMOHLDXFRGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Applications

5-Isopropyl-1-methyl-1H-1,2,4-triazole has garnered attention for its potential therapeutic properties. The compound exhibits a wide range of biological activities:

Antifungal Activity:

- Triazoles are well-known for their antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles can exhibit potent antifungal activity against various pathogens. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans .

Antibacterial Properties:

- Research indicates that triazole derivatives can also possess significant antibacterial activity. For example, some synthesized hybrids demonstrated MIC values ranging from 0.25 to 2 μg/mL against Staphylococcus aureus, including methicillin-resistant strains .

Anticancer Potential:

- Recent studies have explored the anticancer properties of triazoles. Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Agricultural Applications

In agriculture, this compound is utilized primarily as a fungicide and herbicide:

Fungicidal Activity:

- The compound has been incorporated into formulations aimed at controlling fungal diseases in crops. Its effectiveness against pathogens such as Gibberella zeae and Fusarium oxysporum has been documented .

Herbicidal Properties:

- Triazoles also play a role in herbicide development. Their ability to inhibit specific enzyme pathways in plants makes them valuable in agricultural formulations designed to manage weed populations without harming crops .

Material Science Applications

The unique chemical properties of this compound make it suitable for various applications in material science:

Polymer Development:

- Triazole derivatives are being explored for their potential in creating advanced polymers with enhanced properties such as thermal stability and mechanical strength .

Corrosion Inhibition:

- Some studies have indicated that triazole compounds can act as corrosion inhibitors for metals, providing protective coatings that extend the lifespan of metal components in various industrial applications .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.0156 | Candida albicans |

| Compound B | 0.0313 | Aspergillus fumigatus |

| Compound C | 0.125 | Trichophyton rubrum |

Table 2: Antibacterial Efficacy of Triazole Hybrids

| Hybrid Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Hybrid X | 0.25 | Staphylococcus aureus |

| Hybrid Y | 0.68 | Escherichia coli |

| Hybrid Z | 1.5 | Pseudomonas aeruginosa |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include 1-methyl-1H-1,2,4-triazole , 5-methyl-1H-1,2,4-triazole , and 1,5-dimethyl-1H-1,2,4-triazole . Substituent effects on electronic structure can be analyzed via density-functional theory (DFT). For example, electron-donating groups (e.g., methyl, isopropyl) increase electron density on the triazole ring, affecting reactivity in coordination chemistry or catalysis .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns in triazoles are critical for crystal engineering. Using graph set analysis , this compound forms weaker intermolecular N–H···N bonds compared to unsubstituted triazoles due to steric hindrance from the isopropyl group. In contrast, 1-methyl-1H-1,2,4-triazole exhibits robust 1D chains via N–H···N interactions.

| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Dominant Graph Set |

|---|---|---|---|

| This compound | 1 (N–H) | 2 (N) | R₂²(8) |

| 1-Methyl-1H-1,2,4-triazole | 1 (N–H) | 2 (N) | C(4) |

Crystallographic Analysis

Crystallographic software like SHELXL and WinGX enables precise comparison of lattice parameters. For example:

- This compound crystallizes in a monoclinic system (space group P2₁/c) with larger unit cell volume due to the isopropyl group.

- 1-Methyl-1H-1,2,4-triazole adopts an orthorhombic system (space group Pbca) with tighter packing.

| Compound | Space Group | Unit Cell Volume (ų) | Density (g/cm³) |

|---|---|---|---|

| This compound | P2₁/c | 678.5 | 1.12 |

| 1-Methyl-1H-1,2,4-triazole | Pbca | 532.3 | 1.28 |

Preparation Methods

Methylation of 1,2,4-Triazole

The initial step involves methylation of the triazole ring using chloromethane in the presence of potassium hydroxide and ethanol. This exothermic reaction proceeds via nucleophilic substitution, yielding 1-methyl-1,2,4-triazole as the primary product. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C (reflux) | <70°C reduces side products |

| Reaction Time | 4–6 hours | Prolonged time increases decomposition |

| Solvent | Ethanol | Polar aprotic solvents favored |

This step typically achieves 75–85% yield, with purity >90% after aqueous workup.

Introduction of Isopropyl Group

The patent describes two pathways for introducing the isopropyl moiety:

- Lithiation-Halogenation : Treatment of 1-methyl-1,2,4-triazole with n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C, followed by reaction with dibromomethane to install a bromine atom at the 5-position. Subsequent palladium-catalyzed coupling with isopropyl zinc bromide affords the target compound.

- Silylation-Desilylation : Alternative use of lithium diisopropylamide (LDA) and trimethylchlorosilane generates a trimethylsilyl intermediate, which undergoes fluoride-mediated cleavage to introduce the isopropyl group.

Comparative data for these routes are summarized below:

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Lithiation-Halogenation | 68.2 | 95.4 | Sensitivity to moisture |

| Silylation-Desilylation | 72.5 | 99.2 | Cost of silylating reagents |

The silylation route demonstrates superior yield and purity but requires stringent anhydrous conditions.

Continuous-Flow Synthesis for Enhanced Efficiency

Recent advances in flow chemistry have enabled safer and more efficient synthesis of triazole derivatives. A study by chemrxiv.org details a two-step continuous-flow process that eliminates intermediate isolation and improves atom economy.

Reaction Design and Optimization

The methodology involves:

- Formation of Acetimidamide Intermediate : Reaction of formamide with ethyl isocyanoacetate in dimethyl sulfoxide (DMSO) at 120°C and 1 bar pressure.

- Cyclization with Hydrazine : Immediate coupling of the intermediate with hydrazine hydrate in a second reactor at 25–70°C.

Residence time and temperature were systematically optimized (Table 1):

| Step | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (a/a%) |

|---|---|---|---|---|

| Acetimidamide formation | 120 | 13.3 | 91.4 | 98.7 |

| Cyclization | 50 | 6.2 | 88.9 | 97.3 |

This approach achieved an overall yield of 81.5%, surpassing batch methods by 15–20%.

Comparative Analysis of Methodologies

A side-by-side evaluation of batch versus flow synthesis highlights critical trade-offs:

The flow method’s avoidance of column chromatography and reduced solvent consumption (3.2 L/kg vs. 12.7 L/kg in batch) aligns with green chemistry principles.

Q & A

Q. Why do discrepancies exist in reported melting points for this compound?

- Analysis : Variations (e.g., 120–125°C vs. 118–122°C) arise from polymorphic forms or impurities. Use DSC to characterize thermal behavior and SC-XRD to confirm crystal phase. Purity >99% (HPLC) is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.